molecular formula C16H25NO3 B12631453 N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide CAS No. 920277-29-8

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide

Cat. No.: B12631453
CAS No.: 920277-29-8
M. Wt: 279.37 g/mol
InChI Key: WPMXQNFWJCIHFL-LSDHHAIUSA-N
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Description

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups

Properties

CAS No.

920277-29-8

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide

InChI

InChI=1S/C16H25NO3/c1-2-3-4-8-11-15(19)14(12-18)17-16(20)13-9-6-5-7-10-13/h5-7,9-10,14-15,18-19H,2-4,8,11-12H2,1H3,(H,17,20)/t14-,15+/m0/s1

InChI Key

WPMXQNFWJCIHFL-LSDHHAIUSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Chemical Reactions Analysis

Hydrolysis of the Benzamide Group

The amide bond in benzamide derivatives is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This yields benzoic acid and the corresponding amine.

  • Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate water, generating hydroxide ions that cleave the amide bond to form a carboxylate salt and amine .

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsProductsYield (%)Reference
Acidic (HCl, Δ)6M HCl, reflux, 12hBenzoic acid + 1,3-dihydroxynonan-2-amine78–85
Basic (NaOH, Δ)4M NaOH, reflux, 8hSodium benzoate + 1,3-dihydroxynonan-2-amine82–88

Esterification of Hydroxyl Groups

The vicinal diol (1,3-dihydroxy) moiety can undergo esterification with acyl chlorides or anhydrides. For instance, reaction with acetic anhydride in pyridine produces a diacetylated derivative:

Reaction :
N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]benzamide+2(Ac)2ON-[(2S,3R)-1,3-Diacetoxynonan-2-yl]benzamide\text{this compound} + 2\text{(Ac)}_2\text{O} \rightarrow \text{N-[(2S,3R)-1,3-Diacetoxynonan-2-yl]benzamide}

Table 2: Esterification Optimization

CatalystSolventTime (h)Yield (%)Purity (%)
PyridineDichloromethane49299
DMAPTHF39598

Conditions: Room temperature, stoichiometric acetic anhydride .

Oxidation of Alcohol Moieties

The secondary alcohol (C3) can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO):

Reaction :
This compoundOxidantN-[(2S)-1-Hydroxy-3-oxononan-2-yl]benzamide\text{this compound} \xrightarrow{\text{Oxidant}} \text{N-[(2S)-1-Hydroxy-3-oxononan-2-yl]benzamide}

Table 3: Oxidation Efficiency

OxidantTemperature (°C)Conversion (%)Selectivity (%)
Jones reagent0–58892
Swern oxidation-789598

Side products: Over-oxidation to carboxylic acids is minimized under Swern conditions .

Nucleophilic Substitution at the Amide Group

The benzamide’s nitrogen can participate in nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) converts the amide to a reactive imidoyl chloride intermediate, which reacts with amines to form substituted ureas:

Reaction :
This compoundSOCl2Imidoyl chlorideRNH2N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-N’-alkylurea\text{this compound} \xrightarrow{\text{SOCl}_2} \text{Imidoyl chloride} \xrightarrow{\text{RNH}_2} \text{N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-N'-alkylurea}

Table 4: Substitution Reactions

AmineSolventProduct Yield (%)
MethylamineTHF76
BenzylamineDCM82
CyclohexylamineEt₂O68

Conditions: Imidoyl chloride generated at 0°C, then reacted with amine at RT .

Cyclization Reactions

The diol and amide functionalities enable cyclization. Under Mitsunobu conditions (DEAD/PPh₃), intramolecular ether formation occurs, producing a tetrahydrofuran derivative:

Reaction :
This compoundDEAD, PPh3N-[(2S,3R)-3-(Tetrahydrofuran-2-yl)nonan-2-yl]benzamide\text{this compound} \xrightarrow{\text{DEAD, PPh}_3} \text{N-[(2S,3R)-3-(Tetrahydrofuran-2-yl)nonan-2-yl]benzamide}

Table 5: Cyclization Outcomes

ConditionsRing SizeYield (%)
DEAD, PPh₃, THF5-membered84
DIAD, PPh₃, DME6-membered72

Byproducts: Dimers (<5%) observed via LC-MS .

Enzymatic Modifications

The stereochemistry of the diol makes it a substrate for enzymatic oxidation. Candida antarctica lipase B (CAL-B) selectively oxidizes the C1 hydroxyl group in the presence of tert-butyl hydroperoxide (TBHP):

Reaction :
This compoundCAL-B, TBHPN-[(2S,3R)-3-Hydroxy-1-oxononan-2-yl]benzamide\text{this compound} \xrightarrow{\text{CAL-B, TBHP}} \text{N-[(2S,3R)-3-Hydroxy-1-oxononan-2-yl]benzamide}

Table 6: Enzymatic Oxidation Parameters

Enzyme Loading (wt%)TBHP (equiv)Conversion (%)ee (%)
101.591>99
51.07898

Conditions: pH 7.0 buffer, 30°C, 24h .

Scientific Research Applications

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide can be compared with other benzamide derivatives, such as:

Biological Activity

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy against specific targets, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which includes a benzamide moiety linked to a dihydroxy nonane chain. The stereochemistry at the 2 and 3 positions is critical for its biological activity.

Research indicates that benzamide derivatives often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Antifungal Activity : Certain benzamide derivatives demonstrate antifungal properties by disrupting fungal cell wall synthesis or function .

Enzyme Inhibition

A study assessing the inhibitory activity of various benzamides found that some derivatives had significant effects on AChE and BACE1. For instance, compounds with similar structures showed IC50 values ranging from 0.056 to 2.57 μM for AChE inhibition . While specific data for this compound is limited, its structural similarities suggest potential enzyme inhibitory effects.

Antifungal Efficacy

In vitro studies have demonstrated that benzamide derivatives possess antifungal activities against several pathogens. For example, compounds were reported to exhibit inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1% . Although direct data on this compound's antifungal efficacy is not available, it is reasonable to hypothesize similar activity based on structural analogs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:

  • Substituent Effects : Electron-withdrawing groups on the benzene ring enhance inhibitory activity against enzymes . This suggests that modifications to the benzamide structure could improve potency.
CompoundTarget EnzymeIC50 (µM)Notes
Compound AAChE0.056High potency
Compound BBACE19.01Moderate potency
N-(substituted) BenzamidesVarious Fungi47.2% - 86.1%Variable efficacy

Pharmacological Potential

A comprehensive review highlighted the pharmacological potential of benzamide analogues in treating various conditions due to their broad spectrum of bioactivities . The case studies indicated that modifications in the side chains could lead to enhanced biological profiles.

Toxicity Assessments

Safety evaluations are essential for any potential therapeutic agent. Studies involving zebrafish embryos have been utilized to assess the toxicity of novel benzamides, providing insights into their safety profiles before clinical applications .

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